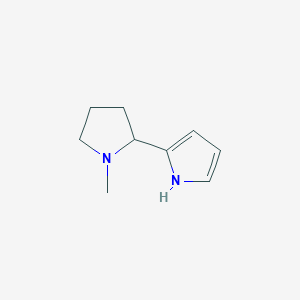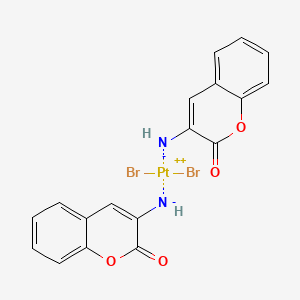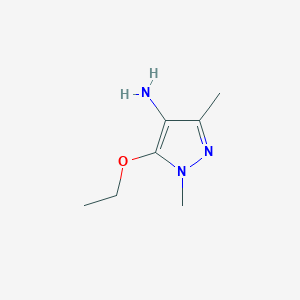
N-Methyl-2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline is a complex organic compound that belongs to the class of aromatic amines. This compound features a unique structure with multiple phenyl and oxazolyl groups, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline typically involves the use of transaminase-mediated synthesis. This method is environmentally and economically attractive, allowing for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The reaction conditions often include the use of immobilized whole-cell biocatalysts with ®-transaminase activity, optimized to produce high enantiomeric excess and conversion rates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale biocatalytic processes, utilizing transaminases or other enzymes to achieve high yields and purity. These methods are designed to be scalable and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophiles or electrophiles employed.
Wissenschaftliche Forschungsanwendungen
N-Methyl-2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of N-Methyl-2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, modulating their activity, and influencing various biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Methyl-2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline include other aromatic amines and oxazolyl derivatives, such as:
- Aniline
- Phenylenediamines
- Toluidines
- Naphthylamines
Uniqueness
What sets this compound apart is its unique combination of phenyl and oxazolyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C31H27N3O2 |
|---|---|
Molekulargewicht |
473.6 g/mol |
IUPAC-Name |
N-methyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]aniline |
InChI |
InChI=1S/C31H27N3O2/c1-34(28-18-10-8-16-24(28)30-32-26(20-35-30)22-12-4-2-5-13-22)29-19-11-9-17-25(29)31-33-27(21-36-31)23-14-6-3-7-15-23/h2-19,26-27H,20-21H2,1H3/t26-,27-/m1/s1 |
InChI-Schlüssel |
HCENYDTTYBHNJE-KAYWLYCHSA-N |
Isomerische SMILES |
CN(C1=CC=CC=C1C2=N[C@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4C5=N[C@H](CO5)C6=CC=CC=C6 |
Kanonische SMILES |
CN(C1=CC=CC=C1C2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Bromomethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874059.png)
![2-(Methylthio)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12874061.png)
![(1R)-3-((2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline](/img/structure/B12874063.png)
![5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol](/img/structure/B12874065.png)
![2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874071.png)

![2-(Methylthio)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12874099.png)
![7-Chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12874106.png)



![2-Bromo-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12874133.png)

